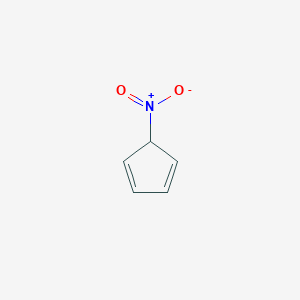
5-Nitrocyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitrocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with alternating double bonds and a nitro group attached to one of the carbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrocyclopenta-1,3-diene typically involves nitration of cyclopenta-1,3-diene. One common method is the reaction of cyclopenta-1,3-diene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
5-Nitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5-Aminocyclopenta-1,3-diene.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
5-Nitrocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Nitrocyclopenta-1,3-diene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound of interest in biological and medicinal research.
類似化合物との比較
Similar Compounds
Cyclopenta-1,3-diene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminocyclopenta-1,3-diene:
Nitrobenzene: Contains a nitro group attached to a benzene ring, offering different chemical properties and applications.
Uniqueness
5-Nitrocyclopenta-1,3-diene is unique due to the presence of both a nitro group and a conjugated diene system
特性
CAS番号 |
58683-60-6 |
|---|---|
分子式 |
C5H5NO2 |
分子量 |
111.10 g/mol |
IUPAC名 |
5-nitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5NO2/c7-6(8)5-3-1-2-4-5/h1-5H |
InChIキー |
YONOZYOIUARJFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)



![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
